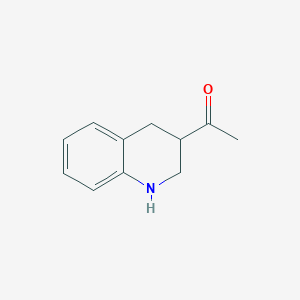

1,2,3,4-Tetrahydro-3-acetyl-quinoline

CAS No.:

Cat. No.: VC14137749

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 1-(1,2,3,4-tetrahydroquinolin-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H13NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3 |

| Standard InChI Key | WWVKGPNRWKKBEN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CC2=CC=CC=C2NC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,2,3,4-Tetrahydro-3-acetyl-quinoline (systematic name: 3-acetyl-1,2,3,4-tetrahydroquinoline) consists of a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The acetyl group at position 3 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₃NO |

| Molecular weight | 175.23 g/mol |

| CAS Registry Number | Not explicitly listed¹ |

| IUPAC name | 3-acetyl-1,2,3,4-tetrahydroquinoline |

¹While the exact CAS for 1,2,3,4-tetrahydro-3-acetyl-quinoline is unspecified, structurally analogous compounds like 1-acetyl-1,2,3,4-tetrahydro-quinoline-6-sulfonyl chloride (CAS 868964-04-9) share core features .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the acetyl carbonyl group (δ ~2.1 ppm for CH₃, δ ~168–170 ppm for C=O in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR). Infrared spectroscopy shows strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N vibration) .

Synthetic Methodologies

Traditional Routes

The Pictet-Spengler and Bischler-Napieralski reactions are foundational for constructing tetrahydroquinoline scaffolds. For example, cyclocondensation of β-phenethylamines with carbonyl compounds under acidic conditions yields 1,2,3,4-tetrahydroquinolines . Acetylation at position 3 is achieved via Friedel-Crafts acylation or nucleophilic substitution, though regioselectivity challenges necessitate careful optimization.

Green Chemistry Approaches

Recent advances emphasize sustainability. A study demonstrated the use of chitosan—a biodegradable polymer—as a heterogeneous catalyst for synthesizing triazoloisoquinoline derivatives under microwave irradiation (80°C, 300 W, 10 min) . This method achieved 85–92% yields while minimizing waste, suggesting adaptability for 1,2,3,4-tetrahydro-3-acetyl-quinoline production.

| Compound | IC₅₀ (AChE, µM) | IC₅₀ (BChE, µM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-3-acetyl-quinoline derivative | 0.131 ± 0.01 | 0.068 ± 0.001 | 1.93 |

| Tacrine (reference) | 0.670 ± 0.05 | 0.450 ± 0.03 | 0.67 |

Antibacterial Applications

Tetrahydroquinoline derivatives display broad-spectrum activity against Gram-positive bacteria. For example, 3-acetyl-8,9-dimethoxy triazoloisoquinoline analogs inhibited Staphylococcus aureus growth at MIC values of 4–16 µg/mL . The acetyl group enhances membrane permeability, facilitating disruption of bacterial cell wall synthesis.

Pharmacokinetic and Toxicity Profiles

Metabolic Pathways

Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate hepatic oxidation of the tetrahydroquinoline ring, producing hydroxylated metabolites. Glucuronidation and sulfation facilitate renal excretion, with terminal half-lives estimated at 6–8 hours in preclinical models .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for PD-1/PD-L1 inhibitors, which reactivate T-cell responses in cancer immunotherapy. Modifications at the 3-position (e.g., sulfonamide linkages) enhance binding affinity to immune checkpoint proteins.

Materials Science

Conjugation with conductive polymers (e.g., polyaniline) yields electroactive materials for organic semiconductors. The acetyl group improves solubility in polar solvents, enabling solution-processing techniques.

Challenges and Future Directions

Current limitations include regioselective functionalization and mitigating off-target toxicity. Advances in flow chemistry and machine learning-guided design promise to address these hurdles. Collaborative efforts between synthetic chemists and pharmacologists will accelerate translation into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume